2-[1-(bromomethyl)cyclopropyl]acetonitrile
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Overview
Description
2-[1-(bromomethyl)cyclopropyl]acetonitrile: is an organic compound with the molecular formula C6H8BrN. It is a brominated derivative of cyclopropyl acetonitrile and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile typically involves the bromination of cyclopropyl acetonitrile. One common method includes the reaction of cyclopropyl acetonitrile with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the methyl group attached to the cyclopropyl ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(bromomethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropyl acetonitrile by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted cyclopropyl acetonitrile derivatives.
- Reduction reactions produce cyclopropyl acetonitrile.
- Oxidation reactions result in carboxylic acids or aldehydes .
Scientific Research Applications
Chemistry: 2-[1-(bromomethyl)cyclopropyl]acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound for investigating the interactions of brominated molecules with enzymes and other biomolecules .
Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents. Its derivatives have shown promise in preclinical studies for their antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[1-(bromomethyl)cyclopropyl]acetonitrile involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as a reactive site, facilitating various substitution and addition reactions. The compound’s reactivity is attributed to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the carbon atom attached to it .
Comparison with Similar Compounds
[1-(Hydroxymethyl)cyclopropyl]acetonitrile: Similar in structure but contains a hydroxymethyl group instead of a bromomethyl group.
[1-(Chloromethyl)cyclopropyl]acetonitrile: Contains a chloromethyl group instead of a bromomethyl group.
[1-(Fluoromethyl)cyclopropyl]acetonitrile: Contains a fluoromethyl group instead of a bromomethyl group.
Uniqueness: 2-[1-(bromomethyl)cyclopropyl]acetonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCXYVILSTTRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338392-48-6 |
Source
|
Record name | 2-[1-(bromomethyl)cyclopropyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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